An In-Depth Technical Guide to L-Valyl-L-citrulline Dipeptide: Structure, Properties, and Applications
An In-Depth Technical Guide to L-Valyl-L-citrulline Dipeptide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The L-Valyl-L-citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the rational design of targeted therapeutics, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its remarkable specificity for lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment, allows for the controlled release of potent cytotoxic agents within cancer cells. This targeted delivery strategy significantly enhances the therapeutic window of anti-cancer agents by maximizing their efficacy at the tumor site while minimizing systemic toxicity. This guide provides a comprehensive technical overview of the L-Valyl-L-citrulline dipeptide, encompassing its chemical structure, physicochemical properties, synthesis methodologies, and critical role in advanced drug delivery systems. We will delve into the mechanistic intricacies of its enzymatic cleavage and explore the analytical techniques essential for its characterization, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction: The Significance of L-Valyl-L-citrulline in Targeted Therapy
The paradigm of cancer treatment has been significantly advanced by the advent of targeted therapies, which aim to selectively destroy malignant cells while sparing healthy tissues.[1] Within this realm, Antibody-Drug Conjugates (ADCs) represent a highly successful class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[1]
The L-Valyl-L-citrulline dipeptide has garnered widespread adoption as a key component of these linkers due to its susceptibility to cleavage by specific intracellular enzymes.[2][3] This enzymatic lability is a crucial design feature, ensuring that the highly toxic payload remains inactive and securely attached to the antibody during circulation in the bloodstream, thereby preventing premature release and off-target toxicity.[2] Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, the Val-Cit linker is efficiently cleaved by proteases like cathepsin B, which are highly active in this acidic organelle.[4][5] This precise cleavage initiates the release of the cytotoxic agent directly at the site of action, leading to enhanced therapeutic efficacy.[2]
This guide will provide a detailed exploration of the L-Valyl-L-citrulline dipeptide, from its fundamental chemical properties to its sophisticated applications in drug delivery.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of L-Valyl-L-citrulline is paramount for its effective application in drug development.
Molecular Structure
L-Valyl-L-citrulline is a dipeptide composed of two amino acids, L-valine and L-citrulline, joined by a peptide bond.
-
L-Valine: A proteinogenic amino acid with a hydrophobic isopropyl side chain.
-
L-Citrulline: A non-proteinogenic α-amino acid derived from ornithine.[6] It features a ureido group on its side chain.[6]
The precise stereochemistry of both amino acids is crucial for its recognition by cathepsin B.
Molecular Formula: C₁₁H₂₂N₄O₄[7] Molecular Weight: 274.32 g/mol [7] CAS Number: 159858-33-0[7]
Caption: Chemical structure of L-Valyl-L-citrulline.
Physicochemical Properties
The physicochemical properties of L-Valyl-L-citrulline influence its solubility, stability, and suitability for conjugation chemistries.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow powder or crystals. | |
| Solubility | While specific data for the dipeptide is limited, L-citrulline is freely soluble in water (200 g/L).[8][9] The dipeptide's solubility is expected to be influenced by pH. | [8][9] |
| pKa Values | The pKa values for the constituent amino acids are approximately: L-Valine (α-COOH: ~2.3, α-NH3+: ~9.6) and L-Citrulline (α-COOH: ~2.4, α-NH3+: ~9.4).[2][10] The exact pKa values for the dipeptide will differ due to the formation of the peptide bond. | [2][10] |
| Stability | Lyophilized peptides are generally stable when stored at -20°C or -80°C.[11] In solution, stability is pH-dependent, with optimal stability typically in the pH range of 5-6.[11][12] Avoidance of strongly acidic or basic conditions is recommended to prevent hydrolysis of the peptide bond.[13] | [11][12][13] |
| Storage Temperature | 2-8°C for short-term storage. |
Synthesis of L-Valyl-L-citrulline
The synthesis of L-Valyl-L-citrulline can be achieved through both liquid-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method often depends on the desired scale and purity requirements.
Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase synthesis involves the sequential coupling of amino acids in a solution.[14]
A Generalized Liquid-Phase Synthesis Protocol:
-
Protection of Amino Acids: The N-terminus of L-valine and the side chain of L-citrulline (if necessary, though the ureido group is generally stable) are protected with appropriate protecting groups (e.g., Boc or Fmoc for the N-terminus). The C-terminus of L-citrulline is typically protected as an ester (e.g., methyl or benzyl ester).
-
Activation of L-Valine: The carboxylic acid of the N-protected L-valine is activated using a coupling reagent (e.g., DCC, HBTU, HATU) to facilitate peptide bond formation.
-
Coupling Reaction: The activated L-valine is reacted with the C-terminally protected L-citrulline in an appropriate organic solvent (e.g., DMF, DCM).
-
Deprotection: The protecting groups are removed under specific conditions (e.g., TFA for Boc, piperidine for Fmoc) to yield the final L-Valyl-L-citrulline dipeptide.
-
Purification: The crude dipeptide is purified using techniques such as crystallization or chromatography.
Caption: Generalized workflow for liquid-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis offers advantages in terms of ease of purification as the growing peptide chain is anchored to an insoluble resin support.[15]
A Generalized Solid-Phase Synthesis Protocol (Fmoc-based):
-
Resin Loading: The C-terminal L-citrulline, with its N-terminus protected by an Fmoc group, is attached to a suitable solid support (e.g., Wang resin, 2-chlorotrityl chloride resin).[16]
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound L-citrulline using a solution of piperidine in DMF.[16]
-
Coupling of L-Valine: Fmoc-protected L-valine is activated with a coupling reagent and reacted with the free amine of the resin-bound L-citrulline.[16]
-
Cleavage from Resin: Once the dipeptide is assembled, it is cleaved from the resin support, and the side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[17]
-
Purification: The cleaved dipeptide is precipitated, washed, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
Caption: Generalized workflow for solid-phase synthesis.
Biological Activity and Mechanism of Action
The primary biological significance of L-Valyl-L-citrulline lies in its role as a substrate for specific proteases, enabling its use as a cleavable linker in drug delivery systems.
Enzymatic Cleavage by Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor types.[4] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[4] The Val-Cit dipeptide sequence is an excellent substrate for cathepsin B.[3]
The cleavage mechanism involves the hydrolysis of the peptide bond between the citrulline residue and the adjacent molecule, which is typically a self-immolative spacer in the context of an ADC.[5] This enzymatic cleavage is the initiating step in the release of the cytotoxic payload.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound L-Citrulline (FDB011841) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Mapping the tandem mass spectrometric characteristics of citrulline‐containing peptides / Rapid Communications in Mass Spectrometry, 2018 [sci-hub.red]
- 5. bmse000858 L-Citrulline at BMRB [bmrb.io]
- 6. lifetein.com [lifetein.com]
- 7. L-Valyl-L-citrulline | C11H22N4O4 | CID 9921644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acids [vanderbilt.edu]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. luxembourg-bio.com [luxembourg-bio.com]
